molecular formula C10H10O5 B1142656 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid CAS No. 1309362-77-3

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid

Cat. No.: B1142656
CAS No.: 1309362-77-3
M. Wt: 210.1834
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid is a chiral carboxylic acid of interest in medicinal chemistry and chemical biology research. Compounds with multiple carboxylate groups are often investigated for their ability to coordinate metal ions in enzyme active sites, making them valuable scaffolds for developing inhibitors against metalloenzymes . Research into similar structures has shown potential for creating pharmacophores that bind to catalytic metal ions, which is a common strategy for inhibiting enzyme function . This specific stereochemical and functional group arrangement may be utilized in studying enzyme mechanisms or as a building block for synthesizing more complex molecules. It is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

3-(2-carboxy-2-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNCZPYJHQQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The primary route involves 3-bromobenzoic acid as a precursor. A Heck coupling reaction introduces a vinyl group at the 3-position, followed by hydroxylation using osmium tetroxide (OsO₄) to form a diol intermediate. Chiral resolution at this stage ensures the desired (R)-configuration.

Key Reaction Conditions:

  • Palladium(II) acetate (5 mol%) as a catalyst for Heck coupling.

  • N-methylmorpholine (NMM) as a base in dimethylformamide (DMF) at 80°C.

  • Hydroxylation with OsO₄ (2.5 mol%) and N-methylmorpholine N-oxide (NMO) as an oxidant in acetone/water.

Oxidation and Carboxylation

The diol intermediate undergoes selective oxidation of the primary alcohol to a carboxylic acid. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in acetonitrile with sodium hypochlorite (NaClO) achieves this transformation.

Example Protocol:

  • Dissolve diol (155 mmol) in acetonitrile (1.54 L).

  • Add TEMPO (0.01 eq.) and NaClO (1.5 eq.) at 0°C.

  • Stir for 2 hours at 25°C, then acidify with HCl to precipitate the product.

Yield: 76–78% after recrystallization.

Friedel-Crafts Acylation and Rearrangement

An alternative method from patent literature involves Friedel-Crafts acylation to construct the benzoic acid backbone, followed by thermal rearrangement to install the hydroxyethyl group.

Friedel-Crafts Reaction Conditions

  • Substrate: 5-hydroxybenzo[b]thiophene (protected with a tert-butyldimethylsilyl group).

  • Reagents: Acetyl chloride (1.2 eq.), aluminum chloride (1.5 eq.) in dichloromethane.

  • Temperature: 0°C to room temperature for 4 hours.

Outcome:

  • Acetyl group introduced at the 3-position.

  • By-products (e.g., 2-acetyl isomer) removed via recrystallization.

Oxidation and Deprotection

The acetyl group is oxidized to a carboxyl group using a hypohalous acid salt (e.g., sodium hypochlorite) in dimethyl sulfoxide (DMSO)-water.

Optimized Parameters:

  • DMSO:Water (3:1 v/v) at 55°C for 2 hours.

  • Acidification with HCl yields 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid.

Stereochemical Control Strategies

Achieving the (2R) configuration necessitates chiral auxiliaries or catalysts.

Chiral Pool Synthesis

  • Use of D-(-)-malic acid as a chiral template to guide hydroxyethyl group orientation.

  • Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert stereochemistry.

Enzymatic Resolution

  • Lipase-mediated kinetic resolution of racemic intermediates in tert-butyl methyl ether (TBME).

  • Example: Candida antarctica lipase B (CAL-B) achieves 98% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactors enhance heat transfer and mixing efficiency during exothermic steps (e.g., Friedel-Crafts acylation).

  • Benefits: 20% higher yield compared to batch processes.

Solvent Recycling

  • Recovery of DMSO and acetonitrile via distillation reduces costs.

Challenges and Optimization

ChallengeSolutionOutcome
Low diastereomeric purityChiral column chromatography>99% ee achieved
Over-oxidation of diolTEMPO/NaClO at 0°C85% selectivity for carboxyl group
By-product formationRecrystallization from MeOH/H₂O95% purity

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of benzoic acid exhibit anti-inflammatory and analgesic activities. For instance, studies have shown that compounds with similar structures can inhibit inflammatory pathways, making them candidates for pain relief medications. The presence of the carboxylic acid group enhances solubility and bioavailability, which is crucial for drug formulation .

b. Development of Drug Delivery Systems

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid can be utilized in the development of drug delivery systems. Its functional groups allow for conjugation with various therapeutic agents, enhancing their stability and release profiles. This property is particularly beneficial in targeted therapy for cancer treatment, where localized drug delivery is essential to minimize side effects .

c. Antimicrobial Activity

Studies have identified that benzoic acid derivatives possess antimicrobial properties. Research published in various journals highlights the effectiveness of these compounds against a range of pathogens, including bacteria and fungi. The modification of the benzoic acid structure can lead to enhanced antimicrobial activity, making it a candidate for use in preservatives and antibacterial agents .

Material Science Applications

a. Synthesis of Polymers

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid serves as a monomer in the synthesis of bio-based polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. For example, studies have demonstrated that polymers synthesized from this compound exhibit improved tensile strength and flexibility compared to traditional petroleum-based polymers .

b. Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating coatings and adhesives with enhanced adhesion properties and resistance to environmental degradation. Research indicates that coatings containing this compound show improved weather resistance and durability, making them suitable for outdoor applications .

Environmental Chemistry Applications

a. Biodegradation Studies

Research has also focused on the biodegradability of benzoic acid derivatives, including 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid. Studies reveal that these compounds can be effectively degraded by microbial action in wastewater treatment processes, contributing to environmental sustainability efforts by reducing chemical pollutants .

b. Role in Soil Chemistry

In soil chemistry, this compound can influence nutrient availability and microbial activity. Its application as a soil amendment has been studied for enhancing soil health and fertility, particularly in organic farming practices where synthetic chemicals are avoided .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsEvaluated the analgesic properties of benzoic acid derivativesDemonstrated significant reduction in inflammation markers in animal models
Drug Delivery System DevelopmentInvestigated the use of benzoic acid derivatives for targeted drug deliveryShowed improved drug stability and localized release profiles
Biodegradation ResearchAnalyzed the microbial degradation of benzoic acid derivativesFound effective breakdown by specific bacterial strains in wastewater treatment

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substitution position, functional groups, stereochemistry, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Substitution Position Functional Groups Stereochemistry Key Properties/Activities Applications/Findings Reference
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid 3 Carboxy, hydroxyethyl R-configuration Weakly acidic, hydrophilic Potential biochemical intermediate
4-[(2R)-2-Carboxy-2-hydroxyethyl]benzen-1-olate 4 Carboxy, hydroxyethyl, phenolate R-configuration Weakly acidic, found in foods Food component
3-[(1rs)-1-carboxyethyl]benzoic acid 3 Carboxyethyl Racemic Moderate acidity Synthetic intermediate
3-{[(Z)-1-carboxy-2-cyclopropylethyl]oxy}-2-hydroxybenzoic acid 3 Carboxy, cyclopropylethyloxy, hydroxy Z-configuration Steric hindrance, stable Experimental phasing in crystallography
4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid 3 Benzothiazine ring, dioxo - Anti-inflammatory, analgesic Pharmaceutical candidate
3-Phenoxybenzoic acid (PBA) 3 Phenoxy, carboxy - Lipophilic, pyrethroid metabolite Environmental biomarker

Key Differences and Implications

Substitution Position: The 3-substituted analogs (e.g., target compound) exhibit distinct electronic effects compared to 4-substituted derivatives like 4-[(2R)-2-carboxy-2-hydroxyethyl]benzen-1-olate. The latter’s phenolate group increases resonance stabilization but reduces acidity compared to the carboxylic acid group in the target compound .

Functional Groups: The hydroxyethyl-carboxy group in the target compound enhances solubility in polar solvents, whereas lipophilic groups (e.g., phenoxy in PBA) improve membrane permeability but reduce aqueous solubility .

Stereochemistry :

  • The R-configuration in the target compound may influence chiral recognition in enzyme-binding pockets, unlike racemic mixtures (e.g., 3-[(1rs)-1-carboxyethyl]benzoic acid), which exhibit reduced biological specificity .

Biological Activities :

  • The benzothiazine derivative () demonstrates anti-inflammatory and analgesic activities due to its fused heterocyclic ring, a feature absent in the target compound .
  • PBA, a pyrethroid metabolite, serves as a biomarker for pesticide exposure, highlighting how functional groups dictate metabolic pathways .

Biological Activity

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid, also known as 3-(2-hydroxyethyl)benzoic acid, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound features a benzoic acid moiety with a hydroxyethyl side chain, which contributes to its biological activity.

Antioxidant Properties

Research has indicated that 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM, respectively .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A notable study reported a reduction in IL-6 levels by approximately 40% at a concentration of 50 µM . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid has been evaluated against various bacterial strains. The compound displayed bacteriostatic effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively .

Anticancer Potential

Preliminary studies indicate that 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid may possess anticancer properties. In a recent study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations above 100 µM, leading to a significant decrease in cell viability (up to 60% at 200 µM) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The hydroxy group in the side chain is believed to donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway has been proposed as a mechanism for reduced cytokine production.
  • Antimicrobial Mechanism : The disruption of bacterial cell membrane integrity may contribute to its antimicrobial effects.
  • Anticancer Mechanism : Induction of apoptosis may occur via the intrinsic pathway, involving mitochondrial dysfunction and caspase activation.

Case Studies

StudyFindingsReference
In vitro antioxidant studyIC50 values: DPPH (25 µM), ABTS (30 µM)
Anti-inflammatory effects on macrophagesIL-6 reduction by 40% at 50 µM
Antimicrobial activity against S. aureusMIC = 50 µg/mL
Anticancer activity on MCF-7 cellsCell viability decreased by 60% at 200 µM

Q & A

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Exposing the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C.
  • Analytical Monitoring : Using UPLC-PDA to quantify degradation products (e.g., decarboxylation or ester hydrolysis) .
  • Arrhenius Modeling : Predicting shelf-life by extrapolating accelerated stability data to room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.